An In-depth Technical Guide to Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane: A Trifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane: A Trifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a novel, heterotrifunctional PEG-based linker molecule engineered for advanced applications in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its utility in bioconjugation and targeted protein degradation. Detailed experimental protocols for its application, including bioconjugation via click chemistry and subsequent deprotection steps, are presented. Furthermore, this document summarizes key quantitative data for representative PROTACs utilizing PEG linkers and visualizes the underlying biological pathways and experimental workflows to facilitate its adoption in research and development.
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, with PROTACs at the forefront of this innovation. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The efficacy of a PROTAC is critically dependent on the linker connecting the target protein-binding ligand and the E3 ubiquitin ligase-binding ligand. Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane offers a unique trifunctional architecture, featuring an azide group for bioorthogonal conjugation, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and three protected carboxylic acid functionalities that can be unmasked for further conjugation or to modulate physicochemical properties.
Structure and Physicochemical Properties
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a branched molecule with a defined chemical structure. The central core is functionalized with a PEG4 chain terminating in an azide group and an amide linkage to a trifunctional moiety containing three t-butoxycarbonyl protected carboxylic acids.
Table 1: Physicochemical Properties of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₆N₄O₁₄ | [1] |
| Molecular Weight | 778.94 g/mol | [1] |
| Purity | >96% | [1] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | General knowledge from similar compounds |
Applications in Bioconjugation and PROTAC Synthesis
The unique trifunctional nature of this linker makes it a versatile tool for constructing complex biomolecules and PROTACs.
-
Click Chemistry: The terminal azide group allows for highly efficient and specific conjugation to alkyne-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal reaction is widely used for its high yield and compatibility with a broad range of functional groups.
-
PROTAC Synthesis: This linker is particularly well-suited for the synthesis of PROTACs. The azide can be reacted with an alkyne-functionalized E3 ligase ligand or target protein ligand. Following conjugation, the three t-butoxycarbonyl groups can be deprotected to yield carboxylic acids. These can then be used to attach another ligand or to modulate the overall properties of the PROTAC, such as solubility and cell permeability. The branched structure may also offer advantages in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.[2]
Experimental Protocols
The following protocols provide a general framework for the utilization of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary for specific substrates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation
This protocol describes the conjugation of an alkyne-functionalized ligand (e.g., an E3 ligase ligand or a target protein binder) to the azide terminus of the linker.
Materials:
-
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane
-
Alkyne-functionalized ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized ligand (1 equivalent) and Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane (1.2 equivalents) in a suitable solvent mixture (e.g., DMSO:water 4:1).
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.
Deprotection of t-Butoxycarbonyl (Boc) Groups
This protocol describes the removal of the t-butyl ester protecting groups to reveal the three carboxylic acid functionalities.
Materials:
-
Boc-protected conjugate from step 4.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
The resulting trifunctional carboxylic acid can be used directly in the next step or purified as needed.
Amide Coupling to the Deprotected Carboxylic Acids
This protocol describes the conjugation of an amine-containing ligand to one or more of the deprotected carboxylic acids.
Materials:
-
Trifunctional carboxylic acid from step 4.2
-
Amine-containing ligand
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the trifunctional carboxylic acid (1 equivalent) and the amine-containing ligand (1-3 equivalents, depending on the desired degree of substitution) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents per carboxylic acid to be coupled) to the mixture.
-
Add the base (e.g., DIPEA, 2-3 equivalents per carboxylic acid) to the reaction.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The final PROTAC is then purified by preparative HPLC.
Quantitative Data for PEGylated PROTACs
The following tables summarize representative quantitative data for PROTACs that utilize PEG linkers. This data illustrates the impact of linker composition and length on key performance indicators such as degradation efficiency and pharmacokinetic properties.
Table 2: In Vitro Degradation Efficacy of Representative PEGylated PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| ARV-110 | Androgen Receptor | CRBN | Proprietary PEG | ~1 | >95 | VCaP | [3] |
| ARV-471 | Estrogen Receptor | CRBN | Proprietary PEG | <1 | >90 | MCF7 | [3] |
| MZ1 | BRD4 | VHL | Alkyl/PEG | ~26 | >90 | HeLa | [3] |
| BETd-260 | BET | CRBN | PEG | 0.009 | >95 | RS4;11 | [4] |
Table 3: Pharmacokinetic Properties of a Representative PEGylated PROTAC
| PROTAC | Administration | t₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Species | Reference |
| ARV-110 | Oral | 4.9 | 1042 | 6848 | 39 | Rat | Preclinical data |
Visualization of Pathways and Workflows
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker like Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane, induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis of a PROTAC
The diagram below outlines the key steps in the synthesis of a PROTAC using Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a highly versatile and enabling chemical tool for the development of advanced therapeutics. Its unique trifunctional architecture provides researchers with expanded possibilities for creating sophisticated PROTACs and other complex biomolecular constructs. The combination of a bioorthogonal azide handle, a beneficial PEG spacer, and latent carboxylic acid functionalities offers a powerful platform for fine-tuning the properties of next-generation drug candidates. This guide provides the foundational knowledge and practical protocols to facilitate the integration of this innovative linker into drug discovery and development programs.
